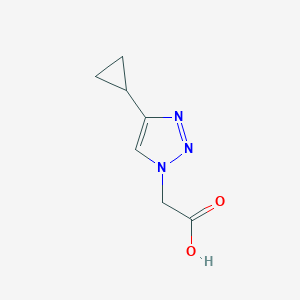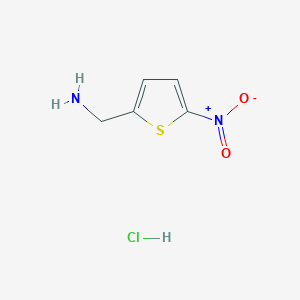
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Übersicht
Beschreibung
“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid and its derivatives have been synthesized and analyzed for their physical and chemical properties. These derivatives show a range of biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory properties (Salionov, 2015).
- The compound has been characterized using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR, revealing strong intermolecular hydrogen bonds (Şahin et al., 2014).
Applications in Medicinal Chemistry
- Triazole derivatives, including 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid, have been studied for their potential in drug discovery. They are key intermediates in synthesizing a variety of compounds, highlighting their versatility in medicinal chemistry (Pokhodylo et al., 2009).
- A novel, metal-free process for synthesizing triazole derivatives has been reported, which is highly selective and environmentally benign, indicating the sustainable aspect of this compound’s production (Tortoioli et al., 2020).
Antimicrobial Activity
- Some 1,2,3-triazole derivatives, which could include the specified compound, have been synthesized and tested for antimicrobial activity. This showcases their potential in addressing microbial infections (Holla et al., 2005).
Continuous Manufacturing and Safety
- A safe and efficient continuous process for manufacturing triazole derivatives has been developed, avoiding hazardous intermediates and using in-line monitoring for safety (Karlsson et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)











